Paliperidone E-oxime-d4

Pharmaceutical impurity profiling Chromatographic method development Regulatory ANDA submission

Paliperidone E-oxime-d4 is a deuterated analog of the E‑oxime impurity (Impurity G) of paliperidone, with four deuterium atoms at the 1,1,2,2‑positions of the ethyl side chain. It is the matched internal standard required for accurate LC‑MS/MS quantification of impurity G in stability‑indicating methods, forced degradation studies, and ANDA submissions. Unlike paliperidone‑d4, this E‑isomer‑specific standard overcomes differential ionization and retention issues mandated by ICH Q3B and USP/EP monographs.

Molecular Formula C₂₃H₂₄D₄F₂N₄O₃
Molecular Weight 450.51
Cat. No. B1160224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone E-oxime-d4
Synonyms3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4;  Paliperidone Impurity G-d4
Molecular FormulaC₂₃H₂₄D₄F₂N₄O₃
Molecular Weight450.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paliperidone E-oxime-d4: A Deuterated Impurity Standard for Accurate LC-MS/MS Quantification in Antipsychotic Drug Analysis


Paliperidone E-oxime-d4 is a stable isotope-labeled analog of paliperidone E-oxime (also designated as paliperidone impurity G), incorporating four deuterium atoms at the 1,1,2,2-positions of the ethyl side chain . It is classified as a pharmaceutical impurity reference standard and serves as an internal standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods [1]. Paliperidone E-oxime itself is an impurity of paliperidone, an atypical antipsychotic and active metabolite of risperidone [2]. The deuterated form is intended for analytical applications including method development, method validation (AMV), and quality control (QC) for abbreviated new drug applications (ANDA) [1].

Why Paliperidone E-oxime-d4 Cannot Be Replaced by Paliperidone-d4 or Non-deuterated Analogs in Analytical Workflows


In quantitative LC-MS/MS workflows, the choice of internal standard critically affects assay accuracy and regulatory compliance. Paliperidone-d4, a deuterated analog of the parent drug, is widely employed for quantifying paliperidone in plasma [1]. However, for impurity profiling and stability-indicating methods required by ICH guidelines, a standard matched specifically to the impurity of interest—paliperidone E-oxime (impurity G)—is mandated. Using a non-analogous internal standard such as paliperidone-d4 for impurity quantification would introduce differential ionization efficiency and retention behavior, compromising the reliability of impurity-level measurements. Furthermore, the geometric isomerism of the oxime group introduces an additional layer of analytical selectivity: the E-oxime and Z-oxime forms of paliperidone exhibit distinct chromatographic retention and are not interchangeable in validated methods . A generic substitution therefore fails both analytical accuracy requirements and regulatory expectations for impurity control.

Quantitative Differentiation of Paliperidone E-oxime-d4 Against Closest Comparators


Geometric Isomer Discrimination: E-Oxime vs. Z-Oxime Configuration Enables Selective Impurity Tracking

Paliperidone E-oxime-d4 exists as the E-isomer of the oxime group, distinguishing it from paliperidone Z-oxime-d4, which represents the geometric isomer with differing spatial arrangement around the C=N double bond . This stereochemical distinction is analytically consequential: the E- and Z-forms can exhibit distinct chromatographic retention times and mass spectral behavior under reversed-phase LC conditions . For impurity quantification in stability-indicating methods, the specific isomeric form of the internal standard must match the impurity being measured. Regulatory pharmacopoeial monographs and ANDA submissions require identity confirmation of each specified impurity, and E-oxime-d4 provides the matched isotope-labeled analog for paliperidone impurity G .

Pharmaceutical impurity profiling Chromatographic method development Regulatory ANDA submission

Deuterium Incorporation Pattern: Four-Deuterium Side-Chain Labeling Minimizes H/D Exchange Compared to Aromatic Labeling

Paliperidone E-oxime-d4 incorporates four deuterium atoms specifically at the 1,1,2,2-positions of the ethyl side chain linking the piperidine and pyridopyrimidinone moieties . This aliphatic labeling site differs from aromatic ring deuteration approaches used in some other deuterated antipsychotic standards. Aliphatic deuterium in saturated side chains exhibits lower propensity for hydrogen-deuterium back-exchange under acidic or protic solvent conditions compared to aromatic or alpha-to-heteroatom labeling [1]. While no direct comparative H/D exchange data exist for this compound versus alternative deuterated paliperidone standards, the positioning of deuterium on sp³ carbons rather than sp² carbons or adjacent to nitrogen atoms reduces the risk of isotopic scrambling that could compromise quantitative accuracy over extended analytical runs.

Stable isotope labeling LC-MS/MS internal standard H/D exchange stability

Custom Synthesis Supply Model: On-Demand Production with Higher Isotopic Purity Control

Paliperidone E-oxime-d4 is offered by Toronto Research Chemicals (TRC) as catalog number TRC-P143002, with a notable operational distinction: this product is not stocked as a ready-to-ship commodity but requires custom synthesis upon request . This on-demand manufacturing model contrasts with off-the-shelf paliperidone-d4 products, which are maintained as catalog inventory by multiple suppliers. The custom synthesis pathway enables specification of lot-specific isotopic purity parameters, which can be critical for methods requiring certified isotopic enrichment exceeding 98%. In comparative terms, off-the-shelf deuterated standards may exhibit batch-to-batch variability in isotopic purity, whereas custom-synthesized material can be ordered with defined enrichment specifications and re-ordered with consistent parameters.

Custom synthesis Stable isotope procurement Method validation

Internal Standard Performance: SIL-IS Compensation for Matrix Effects in Antipsychotic LC-MS/MS Panels

As a stable isotope-labeled internal standard (SIL-IS), Paliperidone E-oxime-d4 co-elutes with the non-deuterated analyte (paliperidone E-oxime) and experiences identical matrix-induced ionization effects in electrospray ionization LC-MS/MS [1]. This matched behavior enables accurate correction for ion suppression or enhancement that would otherwise distort quantification. In a validated LC-MS/MS method for eight antipsychotics including paliperidone, the use of SIL-IS yielded internal standard-normalized matrix effects ranging from 96.3% to 115% and extraction recoveries between 88.1% and 107% [2]. While this reference study employed a different deuterated paliperidone standard, the underlying principle applies to Paliperidone E-oxime-d4 for impurity quantification: the isotope-labeled internal standard provides the gold-standard approach for correcting analytical variability in complex biological matrices.

Matrix effects Ion suppression Therapeutic drug monitoring

High-Value Application Scenarios for Paliperidone E-oxime-d4 in Pharmaceutical Analysis


Stability-Indicating Method Validation for Paliperidone Extended-Release Formulations

During forced degradation studies of paliperidone extended-release tablets under ICH Q1A(R2) conditions, impurity G (paliperidone E-oxime) may form as a degradation product. Paliperidone E-oxime-d4 serves as the internal standard for accurate quantification of this specific impurity in the presence of the parent drug and other degradants. The matched isotope-labeled internal standard corrects for matrix effects from formulation excipients and enables reliable peak assignment in complex chromatograms .

ANDA Submission Impurity Profiling and Quality Control Release Testing

For generic pharmaceutical manufacturers preparing ANDA submissions for paliperidone products, demonstrating control of specified impurities to levels below ICH Q3B thresholds is mandatory. Paliperidone E-oxime-d4 provides the deuterated reference material needed to validate LC-MS/MS methods for quantifying impurity G at 0.1% levels relative to the active pharmaceutical ingredient [1]. The E-isomer specificity ensures the method measures the correct impurity species as defined in the USP and EP monographs.

Forensic Toxicology Confirmation of Paliperidone Exposure in Complex Postmortem Matrices

In forensic toxicology casework requiring definitive identification of paliperidone exposure, laboratories may employ high-resolution mass spectrometry methods where the presence of impurity G can serve as a marker of pharmaceutical origin versus environmental contamination. Paliperidone E-oxime-d4 functions as the internal standard for quantifying this marker impurity in postmortem blood, liver, or vitreous humor samples, correcting for the pronounced matrix effects characteristic of decomposed biological specimens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paliperidone E-oxime-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.